Silicic acid (H2SiO3), sodium salt

Descripción

Nomenclature and Chemical Representation in Scholarly Contexts

In scholarly literature, silicic acid (H2SiO3), sodium salt is referred to by several names, including sodium metasilicate (B1246114), disodium (B8443419) metasilicate, and sodium silicate (B1173343). wikipedia.orgcas.orgamericanelements.com Its chemical formula is generally represented as Na2SiO3. wikipedia.org The compound is an ionic substance composed of sodium cations (Na+) and polymeric metasilicate anions ([-SiO2-3-]n). wikipedia.org It is a colorless, crystalline, hygroscopic, and deliquescent solid that is soluble in water, forming an alkaline solution, but insoluble in alcohols. wikipedia.org

The compound exists in an anhydrous form as well as several hydrated forms, with the general formula Na2SiO3·nH2O. The pentahydrate (Na2SiO3·5H2O) and nonahydrate (Na2SiO3·9H2O) are common hydrated forms. wikipedia.org These hydrates contain the discrete, approximately tetrahedral anion SiO2(OH)2^2- with water of hydration. wikipedia.org For instance, the commercially available pentahydrate is formulated as Na2SiO2(OH)2·4H2O, and the nonahydrate as Na2SiO2(OH)2·8H2O. wikipedia.org

Interactive Table: Chemical Identifiers for Sodium Metasilicate and its Hydrates

| Form | Chemical Formula | CAS Number | PubChem CID |

| Anhydrous | Na2SiO3 | 6834-92-0 wikipedia.org | 23266 wikipedia.org |

| Pentahydrate | Na2SiO3·5H2O wikipedia.org | 10213-79-3 wikipedia.org | 61495 wikipedia.org |

| Nonahydrate | Na2SiO3·9H2O wikipedia.org | 13517-24-3 wikipedia.org | 61639 wikipedia.org |

Historical Development of Research on Silicate Chemistry

The study of soluble silicates dates back to antiquity, with some evidence suggesting their production by ancient Egyptians over 5,000 years ago through the fusion of silica (B1680970) sand and natural soda ash. ingessil.com Alchemists in the 17th century also identified and utilized these compounds. ingessil.com However, systematic scientific study and subsequent industrial applications began in the second half of the 19th century, largely based on the work of Johann Nepomuk von Fuchs, a professor of mineralogy in Munich, starting in 1818. ingessil.com The 19th century saw significant development in the applications of silicates, which are now integral to numerous aspects of daily life. ingessil.com

Contemporary Significance and Emerging Research Frontiers

In modern research, sodium metasilicate and other silicates are investigated for a wide range of applications due to their versatile properties. numberanalytics.com These compounds exhibit high thermal stability and chemical resistance, making them suitable for use in high-temperature and harsh environments. numberanalytics.com

Emerging research is exploring the use of sodium metasilicate in advanced materials and technologies. numberanalytics.com Recent studies have investigated its potential as a binder for electrodes in sodium-ion batteries, showing superior electrochemical performance compared to conventional binders. greencarcongress.com In the field of materials science, silicate-based inorganic composites are being developed for the encapsulation and three-dimensional integration of electronic microsystems. researchgate.net These composites can be processed at low temperatures and are chemically, mechanically, and thermally stable. researchgate.net Other research frontiers include the use of sodium silicate in improving the waterproof performance of paper and as a component in environmentally friendly lubricants for hot metal forming. francis-press.commdpi.com

Scope of Academic Inquiry into Sodium Metasilicate Systems

Academic research into sodium metasilicate systems is broad and multidisciplinary. ceramics-silikaty.cz Key areas of investigation include:

Materials Science: Researchers are developing new analogue materials using sodium metasilicate for applications in geomechanical modeling. researchgate.net These materials can simulate the behavior of weak rock and other geological formations. researchgate.net Studies also focus on the use of sodium metasilicate in one-part alkali-activated cements, which are being explored as more environmentally friendly alternatives to Portland cement. nih.gov

Electrochemistry: A significant area of research is the application of sodium metasilicate as a binder in sodium-ion batteries. greencarcongress.com Studies have shown that it can improve the reversible capacity and cycling stability of cathode materials. greencarcongress.com

Construction and Building Materials: The role of sodium metasilicate in construction materials like shotcrete and sealants is an active area of study. basstechintl.com Research has demonstrated its ability to enhance material strength, accelerate setting times, and improve durability. basstechintl.com

Environmental and Industrial Applications: The use of sodium silicate in wastewater treatment and as a corrosion inhibitor is well-established, but research continues to optimize its performance. fortunebusinessinsights.comnih.gov It is also investigated for its antimicrobial properties against foodborne pathogens. nih.gov Furthermore, its application in the paper industry to enhance waterproofing is a subject of ongoing research. francis-press.com

Interactive Table: Research Findings on Sodium Metasilicate

| Research Area | Key Finding | Citation |

| Electrochemistry | Sodium metasilicate as a binder in sodium-ion batteries delivered a reversible capacity of ~161 mAh/g and retained ~83% after 200 cycles. | greencarcongress.com |

| Construction Materials | In one-part alkali-activated cements, 10 wt% sodium metasilicate resulted in a 28-day compressive strength of 75 MPa and an elastic modulus of 25 GPa. | nih.gov |

| Industrial Lubricants | Sodium metasilicate can reduce the rolling force in hot rolling by about 7.8% at a concentration of 18% or higher. | mdpi.com |

| Antimicrobial Effects | Sodium metasilicate demonstrates concentration and time-dependent inactivation of Listeria monocytogenes. | nih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.O3Si/c;1-4(2)3/q+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRGLAMGMYQDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

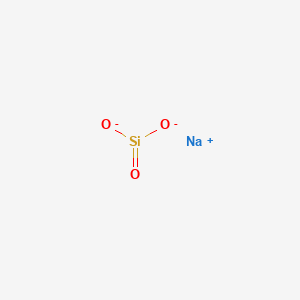

[O-][Si](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3Si- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6834-92-0 (Parent) | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50166600 | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.073 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-97-3, 15915-98-7 | |

| Record name | Disodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparation Techniques

Solid-State Reaction Pathways for Crystalline Sodium Metasilicate (B1246114)

The synthesis of crystalline sodium metasilicate through solid-state reactions is a cornerstone of its industrial production. These methods typically involve the high-temperature interaction of a silicon source, usually silicon dioxide, with a sodium source.

High-Temperature Fusion of Silicon Dioxide with Sodium Carbonate

The most prevalent commercial method for producing sodium metasilicate is the high-temperature fusion of silicon dioxide (SiO₂) with sodium carbonate (Na₂CO₃). wikipedia.org This process involves heating a mixture of silica (B1680970) sand and soda ash to temperatures around 1400°C in a furnace. The fundamental reaction is:

Na₂CO₃ + SiO₂ → Na₂SiO₃ + CO₂

At these elevated temperatures, the reactants fuse, leading to a vigorous reaction that releases carbon dioxide gas. researchgate.net The resulting molten sodium metasilicate is then cooled and solidified. google.com For certain applications, the solidified product is dissolved in water and the Na₂O:SiO₂ ratio is adjusted by adding sodium hydroxide (B78521) or water glass. The solution is then concentrated, and the sodium metasilicate is crystallized out. google.com

Reactions Involving Sodium Bicarbonate and Sodium Hydroxide as Reactants

Alternative solid-state syntheses utilize sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) as the sodium source.

2NaHCO₃ + SiO₂ → Na₂SiO₃ + 2CO₂ + H₂O

This method also requires high temperatures, typically in the range of 1200-1400°C. rmiq.org

The reaction with sodium hydroxide is also a viable route, proceeding as follows:

2NaOH + SiO₂ → Na₂SiO₃ + H₂O you-iggy.comsciencemadness.org

This reaction can be carried out with molten sodium hydroxide and powdered silicon dioxide. sciencemadness.org The use of molten NaOH avoids the bubbling issues associated with aqueous solutions. sciencemadness.org The reaction of finely ground quartz sand with an excess of molten caustic soda can yield a mixture of sodium silicate (B1173343) and anhydrous sodium hydroxide. google.com

Utilization of Alternative Sodium Sources for Synthesis (e.g., Sodium Sulfate (B86663) Anhydrous)

Na₂SO₄ + C + SiO₂ → Na₂SiO₃ + SO₂ + CO

This method involves mixing sodium sulfate and coal powder, followed by the addition of silica sand, and heating the mixture in a furnace.

Thermokinetic Analysis of Synthesis Processes

Thermokinetic analysis provides crucial insights into the reaction mechanisms and energy requirements of sodium metasilicate synthesis. Studies have shown that the synthesis of sodium metasilicate from sodium carbonate and silicon dioxide is an endothermic process requiring a significant energy input to proceed. rmiq.org

A comparative study of the synthesis using NaHCO₃, Na₂CO₃, and NaOH as reactants, combining computational analysis and experimental validation, indicated that the reaction with sodium carbonate is the most effective route. rmiq.org Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of the reaction with sodium bicarbonate revealed a weight loss corresponding to the dehydration of NaHCO₃ between 100-150°C. rmiq.org The optimal temperature range for the synthesis to yield a granular product is between 870°C and 1000°C. rmiq.org

Kinetic analyses have also been performed to understand the CO₂ sorption properties of sodium metasilicate, which is relevant for its application in carbon capture technologies. researchgate.net These studies help in estimating the activation energies for processes like surface reaction and sodium diffusion. researchgate.net

Solution-Based Precipitation and Sol-Gel Routes

Solution-based methods offer an alternative to high-temperature fusion, allowing for the synthesis of sodium silicate with different properties, often in hydrated forms or as precursors for silica gels and nanoparticles.

Controlled Precipitation from Sodium Silicate Solutions with Acidic Media

Controlled precipitation is a widely used technique to produce silica from sodium silicate solutions. This process involves the acidification of an aqueous sodium silicate solution, which destabilizes the silicate species and leads to the formation of silicic acid (Si(OH)₄). mdpi.comaip.org The silicic acid then undergoes polymerization through condensation reactions, forming Si-O-Si bonds and eventually precipitating as hydrated silica. aip.orgworldresearchersassociations.com

Na₂SiO₃ + 2HX → Si(OH)₄ + 2NaX (where HX is a generic acid)

Various acids can be used for this purpose, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and even carbonic acid (formed by bubbling CO₂ through the solution). aip.orgworldresearchersassociations.comnstproceeding.comimim.pl The pH of the precipitation reaction is a critical parameter that influences the properties of the resulting silica, such as particle size and surface area. aip.orgworldresearchersassociations.com For instance, amorphous silica nanoparticles can be synthesized by neutralizing a sodium silicate solution with sulfuric acid to a final pH of 7. worldresearchersassociations.com The gelation time of sodium silicate solutions can be controlled by parameters such as pH, concentration, and temperature. mdpi.com

The sol-gel process is a related method where a colloidal suspension, or "sol," is formed, which then undergoes gelation to form a continuous network, or "gel." rsc.org This method is often used to produce mesoporous silica nanoparticles from sodium silicate solutions, sometimes using templating agents to control the pore structure. nih.gov

| Synthesis Method | Reactants | Temperature | Key Features |

| High-Temperature Fusion | Silicon Dioxide (SiO₂), Sodium Carbonate (Na₂CO₃) | ~1400°C | Common industrial method for anhydrous crystalline sodium metasilicate. |

| Reaction with Sodium Bicarbonate | Silicon Dioxide (SiO₂), Sodium Bicarbonate (NaHCO₃) | 1200-1400°C rmiq.org | Alternative high-temperature solid-state route. rmiq.org |

| Reaction with Sodium Hydroxide | Silicon Dioxide (SiO₂), Sodium Hydroxide (NaOH) | Molten state | Can be performed with molten NaOH to avoid aqueous solution issues. sciencemadness.org |

| Controlled Precipitation | Sodium Silicate Solution, Acid (e.g., HCl, H₂SO₄, CO₂) | Ambient to moderate temperatures | Produces hydrated silica or silica gels; properties are pH-dependent. aip.orgworldresearchersassociations.com |

| Sol-Gel Process | Sodium Silicate Solution, Acid, (optional) Templating Agent | Mild conditions | Used for synthesizing porous silica materials like nanoparticles. rsc.orgnih.gov |

Template-Assisted and Template-Free Sol-Gel Synthesis of Silica Networks

The sol-gel process is a versatile method for producing silica networks from sodium silicate. This process involves the transition of a solution (sol) into a solid-like network (gel). This transformation can be guided by templates to create ordered porous structures or conducted without templates for simpler, often spherical, nanoparticles.

Template-free sol-gel synthesis , on the other hand, offers a simpler and often more cost-effective approach. chula.ac.th This method relies on carefully controlling reaction conditions like pH and reactant concentrations to guide the formation of silica particles. researchgate.netresearchgate.net For example, mesoporous silica nanoparticles with a spherical shape have been successfully synthesized from agricultural biomass using a straightforward, template-free sol-gel technique at room temperature. researchgate.net This approach can yield amorphous silica particles with an ordered porous network. chula.ac.th While template-free methods may offer less precise control over the pore structure compared to template-assisted techniques, they are valuable for large-scale production where cost and simplicity are paramount. chula.ac.th

Factors Influencing Gelation and Particle Formation

The process of gelation and the resulting particle characteristics in the sol-gel synthesis of silica from sodium silicate are governed by a number of critical factors. These parameters are intricately linked and must be carefully controlled to achieve the desired material properties. nih.gov

Key influencing factors include:

pH: The pH of the solution is a paramount factor, significantly impacting the rate of polymerization and gelation. mdpi.commdpi.com Gelation is generally faster at intermediate pH values, typically between 5 and 9. rsc.org At lower pH levels (below 4), the gelation time is longer. rsc.org

Concentration: The concentration of sodium silicate in the solution directly affects gelation time and particle size. nih.govmdpi.com Higher concentrations generally lead to faster gelation. nih.govmdpi.com However, at very high concentrations, gelation can increase to a point where it results in a reduction in the pore diameter of the final material. nih.gov

Temperature: Temperature plays a crucial role in the kinetics of the reaction. nih.govmdpi.com An increase in temperature typically accelerates gelation time. nih.gov However, the effect on gel strength can be more complex, with some studies showing a decrease in strength at moderately elevated temperatures, followed by an increase at higher temperatures. mdpi.com

Presence of Salts and Ions: The presence of salts and divalent cations like Ca²⁺ and Mg²⁺ can significantly influence gelation. mdpi.com These ions can accelerate the process and, in some cases, lead to precipitation. mdpi.com

Aging and Drying: The processes that occur after the initial gel formation, such as aging, washing, solvent exchange, and drying, are critical in determining the final properties of the silica network. rsc.org Aging allows for the strengthening of the gel network, while the drying method can dramatically affect the porosity and volume of the final product. rsc.org

The interplay of these factors is summarized in the table below, highlighting their general effects on the sol-gel process.

| Factor | General Effect on Gelation Time | General Effect on Particle/Pore Size |

| pH | Decreases at intermediate pH (5-9) rsc.org | Smaller particles in acidic conditions, larger aggregates in basic conditions mdpi.com |

| Concentration | Decreases with increasing concentration nih.govmdpi.com | Can lead to smaller pore diameter at high concentrations nih.gov |

| Temperature | Decreases with increasing temperature nih.gov | Can lead to the formation of more secondary particles nih.gov |

| Salts/Ions | Decreases with the presence of divalent ions mdpi.comresearchgate.net | Can cause precipitation mdpi.com |

Sustainable and Eco-Efficient Synthesis Approaches

In response to growing environmental concerns, there is a significant shift towards developing more sustainable and eco-efficient methods for producing sodium silicate. This includes utilizing waste materials as raw ingredients and optimizing production processes to minimize their environmental impact.

Development of Greener Synthetic Routes from Waste Streams

A promising avenue for sustainable sodium silicate production involves the use of various industrial and agricultural waste streams as silica sources. This approach not only provides a valuable raw material but also helps to mitigate waste disposal problems, aligning with the principles of a circular economy. nih.gov

Several types of waste have been successfully utilized for this purpose:

Waste Glass: Waste glass cullet, which is rich in amorphous silica, is a prime candidate for producing sodium silicate. qub.ac.ukqub.ac.uk Both hydrothermal methods, involving heating the glass in an alkaline solution, and thermochemical (fusion) methods have been explored. qub.ac.uk These processes can yield sodium silicate activators for cement-free binders that show comparable performance to their commercial counterparts. qub.ac.uk

Industrial By-products: By-products from other industries, such as microsilica from the ferrosilicon (B8270449) industry and Glauber's salt from the chlor-alkali industry, can be used as raw materials for sodium silicate synthesis. nih.gov Research has demonstrated the successful synthesis of solid sodium silicate from these materials, achieving high conversion efficiency. nih.gov

Agricultural Biomass: Agricultural waste, such as rice husks and groundnut shells, can be processed to extract silica for the synthesis of silica nanoparticles and sodium silicate. researchgate.net This method provides a low-cost and renewable source of silica.

Fly Ash: Coal fly ash, a waste product from thermal power plants, is another significant source of silica that can be extracted to produce sodium silicate and subsequently, silica nanoparticles. researchgate.net

Optimization for Reduced Environmental Footprint

Beyond using waste streams, efforts are being made to optimize the entire sodium silicate production process to reduce its environmental footprint. This involves a multi-faceted approach focusing on energy efficiency, waste management, and the use of renewable resources. passioncohose.com

Key optimization strategies include:

Energy Consumption Reduction: The production of sodium silicate is an energy-intensive process. passioncohose.com Implementing energy-efficient equipment like high-pressure boilers and heat recovery systems can significantly reduce energy usage. passioncohose.com Regular energy audits are essential to identify and address inefficiencies in the production line. passioncohose.com

Process Control and Optimization: Implementing advanced process control systems helps to maintain consistent operating conditions, such as temperature and pressure, which reduces energy waste and ensures optimal production. passioncohose.com Optimizing process parameters can also maximize the conversion of raw materials, further reducing waste. cnzjmb.com

Investment in Renewable Energy: Transitioning to renewable energy sources like solar and wind power can drastically reduce the greenhouse gas emissions associated with the high-temperature requirements of sodium silicate production. passioncohose.com

Emissions Control: The implementation of effective emissions control systems is necessary to minimize the release of pollutants such as nitrogen oxides and sulfur dioxide into the atmosphere. passioncohose.com

These strategies contribute to a more sustainable and economically viable production of sodium silicate, addressing the dual goals of industrial efficiency and environmental responsibility. cnzjmb.comresearchgate.net

Structural Elucidation and Advanced Characterization Methodologies

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction methods are fundamental in distinguishing between the ordered arrangements of crystalline sodium metasilicate (B1246114) and the disordered nature of its amorphous forms.

X-ray diffraction (XRD) is a primary tool for identifying the specific crystalline phases of sodium metasilicate and assessing the degree of crystallinity. acs.org Anhydrous sodium metasilicate (Na₂SiO₃) crystallizes in the orthorhombic space group Cmc2₁. materialsproject.orgmaterialsproject.org The XRD pattern of crystalline sodium metasilicate exhibits sharp, well-defined peaks indicative of a long-range ordered atomic structure. researchgate.netresearchgate.net In contrast, amorphous sodium silicate (B1173343) produces a broad, diffuse halo in the XRD pattern, signifying the absence of long-range order. acs.orgresearchgate.net

The presence of water molecules in hydrated forms of sodium metasilicate, such as the pentahydrate, also influences the XRD pattern. researchgate.net Furthermore, the transformation of amorphous sodium silicate into crystalline phases, such as the δ and α phases of sodium disilicate (Na₂Si₂O₅), can be monitored by XRD. acs.org For instance, the crystallization of amorphous silicate to the δ-Na₂Si₂O₅ phase is observed at approximately 685 °C. acs.org The intensity and position of the diffraction peaks are unique to each crystalline phase, allowing for their unambiguous identification. acs.orgresearchgate.net

Interactive Table:

XRD Data for Sodium Metasilicate and Related Phases| Phase | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Reference |

|---|---|---|---|---|

| Anhydrous Sodium Metasilicate (Na₂SiO₃) | Orthorhombic | Cmc2₁ | Characteristic peaks for the crystalline structure. researchgate.net | materialsproject.orgmaterialsproject.org |

| Amorphous Sodium Silicate | Amorphous | - | Broad halo around 23°. researchgate.net | acs.orgresearchgate.net |

| δ-Sodium Disilicate (δ-Na₂Si₂O₅) | - | - | Specific peaks indicating the layered structure. acs.org | acs.org |

Rietveld refinement is a powerful analytical method applied to powder XRD data to refine the crystal structure parameters of a material. This technique has been successfully used to analyze the products of different chemical synthesis routes for crystalline sodium metasilicate. researchgate.net By fitting the entire experimental XRD pattern with a calculated profile based on a structural model, Rietveld refinement can determine precise lattice parameters, atomic positions, and phase composition in multiphase samples. researchgate.netresearchgate.net

For example, in the synthesis of Na₂SiO₃ from silica-rich sand, Rietveld refinement confirmed that the reaction with sodium carbonate yielded a single-phase product of sodium metasilicate. researchgate.net In contrast, reactions with sodium bicarbonate and sodium hydroxide (B78521) resulted in mixtures containing unreacted silica (B1680970), with the quantitative phase analysis provided by the refinement. researchgate.net This method has also been instrumental in determining the crystal structure of new porous sodium silicates, such as Na₂Si₃O₇, from conventional powder diffraction data. researchgate.net

Interactive Table:

Structural Parameters of Anhydrous Sodium Metasilicate (Na₂SiO₃) from Rietveld Refinement| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.orgmaterialsproject.org |

| Space Group | Cmc2₁ | materialsproject.orgmaterialsproject.org |

| Lattice Parameter a | ~6.06 Å | materialsproject.org |

| Lattice Parameter b | ~10.49 Å | materialsproject.org |

| Lattice Parameter c | ~4.78 Å | materialsproject.org |

| Si-O Bond Distances | 1.60-1.68 Å | materialsproject.org |

Spectroscopic Investigations of Chemical Bonding and Molecular Structure

Spectroscopic techniques provide detailed information about the chemical bonds and local atomic environments within sodium metasilicate, complementing the structural information obtained from diffraction methods.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups and characterize the bonding in sodium silicate. The FTIR spectrum of sodium metasilicate displays several characteristic absorption bands. A prominent band around 1030 cm⁻¹ is attributed to the asymmetric stretching vibration of the Si-O(Na) bond. iaea.orgkjmm.org In hydrated forms, absorption bands corresponding to water molecules are also observed. researchgate.netiaea.org

The stretching vibrations of silanol (B1196071) groups (Si-OH) appear around 964.5 cm⁻¹. researchgate.net Symmetric and asymmetric vibrations of siloxane bonds (Si-O-Si) are found at approximately 822.8 cm⁻¹ and 677.6 cm⁻¹, respectively. researchgate.net The position and intensity of these bands can vary depending on the degree of polymerization and hydration state of the silicate. iaea.orgresearchgate.net For instance, the FTIR spectra of sodium silicate calcined at different temperatures show changes in the vibrational bands, reflecting structural modifications. researchgate.net

Interactive Table:

Characteristic FTIR Bands of Sodium Metasilicate| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1030 | Asymmetric stretching of Si-O(Na) | iaea.orgkjmm.org |

| ~965 | Stretching of Si-OH groups | researchgate.net |

| ~823 | Symmetric stretching of Si-O-Si | researchgate.net |

| ~678 | Asymmetric stretching of Si-O-Si | researchgate.net |

| 2885, 1142 | Water molecules in pentahydrate form | researchgate.net |

Raman spectroscopy is a complementary technique to FTIR that provides information on the vibrational modes of the silicate network. In silicate glasses and melts, Raman bands are associated with the different silicate structural units, denoted as Qⁿ species, where 'n' is the number of bridging oxygen atoms per silicon tetrahedron. geoscienceworld.org For metasilicates, which are characterized by Q² units (two bridging oxygens), strong Raman bands are typically observed in the 950-1000 cm⁻¹ region, attributed to symmetric stretching vibrations. minsocam.org

The Raman spectrum of sodium silicate solutions can reveal the presence of monomeric species (Q⁰) and their dissociation products. researchgate.netnacatsoc.org For example, vibrations at 1008, 931, 777, 606, and 454 cm⁻¹ in a Na₂SiO₃ solution have been assigned to various stretching and bending modes of the Na₂H₂SiO₄ monomer. nacatsoc.org The Raman spectra of sodium silicate glasses also show characteristic bands related to Si-O-Si bending modes in the 400-600 cm⁻¹ region. nsf.gov The position and relative intensities of these bands provide insights into the degree of polymerization of the silicate network. pyro.co.za

Interactive Table:

Key Raman Bands in Sodium Silicate Systems| Wavenumber (cm⁻¹) | Assignment | System | Reference |

|---|---|---|---|

| 950-1000 | Symmetric stretching of Q² units | Silicate glasses | minsocam.org |

| 1008 | νₐₛ (Na)O-Si-O(H) | Na₂SiO₃ solution | nacatsoc.org |

| 931 | νₛ (Na)O-Si-O(H) | Na₂SiO₃ solution | nacatsoc.org |

| 777 | δₐₛ (H)O-Si-O(H) | Na₂SiO₃ solution | nacatsoc.org |

| 606 | δₛ (Na)O-Si-O(Na) | Na₂SiO₃ solution | nacatsoc.org |

| 454 | δₛ (Na)O-Si-O(H) | Na₂SiO₃ solution | nacatsoc.org |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in sodium silicate.

²⁹Si MAS NMR provides detailed information on the connectivity of silicon atoms. vu.edu.au Different silicate species (Qⁿ) give rise to distinct chemical shifts in the ²⁹Si NMR spectrum, allowing for their quantitative determination in both solid and solution states. bohrium.com For instance, crystalline Na₂H₂SiO₄·8H₂O, which contains monomeric silicate anions, shows a single ²⁹Si NMR signal at approximately -67.7 ppm. In sodium silicate solutions, a range of Qⁿ species can be identified, with their distribution depending on the silicate ratio and concentration. bohrium.com

²³Na MAS NMR is used to investigate the coordination environment of sodium ions. In crystalline silicates like Mu-11, a porous sodium silicate, ²³Na 3Q-MAS NMR can resolve crystallographically distinct sodium sites. This provides insights into the role of sodium cations in charge balancing and their interaction with the silicate framework.

¹⁷O MAS NMR is particularly sensitive to the local environment of oxygen atoms, which can distinguish between bridging oxygens (BO, Si-O-Si) and non-bridging oxygens (NBO). geoscienceworld.orggeoscienceworld.org NBOs are characterized by smaller quadrupolar coupling constants (~2.3 MHz) compared to BOs (~4.5–5.7 MHz). geoscienceworld.orggeoscienceworld.org The isotropic chemical shifts are also sensitive to the type of network-modifying cations. geoscienceworld.orggeoscienceworld.org This technique has been crucial in studying the structure of sodium silicate glasses, including those formed under high pressure. geoscienceworld.org

Interactive Table:

NMR Parameters for Different Nuclei in Sodium Silicate Systems| Nucleus | Technique | System | Key Findings | Reference |

|---|---|---|---|---|

| ²⁹Si | MAS NMR | Crystalline Na₂H₂SiO₄·8H₂O | Single peak at -67.7 ppm for monomeric silicate. | |

| ²⁹Si | NMR | Sodium silicate solutions | Allows quantitative analysis of Qⁿ species distribution. | bohrium.com |

| ²³Na | 3Q-MAS NMR | Porous crystalline silicate (Mu-11) | Resolves different Na coordination environments. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of sodium silicate. By analyzing the kinetic energy of photoelectrons emitted from the sample's surface upon X-ray irradiation, detailed information about the top few nanometers of the material can be obtained. iphy.ac.cnlehigh.edu

Studies utilizing XPS on sodium silicate glasses have provided significant insights into the roles of different elements and their bonding environments. For instance, the O 1s spectrum of sodium silicate glass can be deconvoluted into two main peaks. The peak at a higher binding energy (around 532 eV) is attributed to bridging oxygen atoms (Si-O-Si), which form the backbone of the silicate network. kfupm.edu.sa The peak at a lower binding energy (around 529 eV) corresponds to non-bridging oxygen atoms (Si-O-Na), which are ionically bonded to sodium ions. kfupm.edu.sa The ratio of non-bridging to bridging oxygen (NBO/BO) is a crucial parameter that influences the glass's properties. iphy.ac.cn

XPS analysis has also been instrumental in studying the effect of additives on the sodium silicate glass structure. For example, when copper oxide is added, the NBO content increases, indicating that copper acts as a network modifier. kfupm.edu.sa Similarly, the addition of iron oxide also leads to an increase in the fraction of non-bridging oxygen atoms. researchgate.net

The Si 2p and Na 1s core level spectra also provide valuable information. The Si 2p peak position can shift to lower binding energies with the incorporation of elements like copper, suggesting changes in the local chemical environment of the silicon atoms. kfupm.edu.sa The Na 1s peak, on the other hand, often remains relatively stable, indicating a consistent bonding configuration for sodium within the near-surface region. kfupm.edu.sa

Depth profiling, a technique often combined with XPS, allows for the analysis of elemental composition as a function of depth. This has been used to study the effects of electron irradiation on sodium silicate glass, revealing a sodium-depleted layer on the top surface. iphy.ac.cnresearchgate.netiaea.org

Interactive Data Table: XPS Analysis of Sodium Silicate and its Composites

| Sample Composition | Element | Binding Energy (eV) | Observation | Reference(s) |

| (0.70-x)SiO₂-0.30Na₂O-xCuO | Si 2p | Shifts to smaller binding energies with increasing x | Indicates changes in the Si chemical environment | kfupm.edu.sa |

| (0.70-x)SiO₂-0.30Na₂O-xCuO | Na 1s | Relatively stable | Suggests a single bonding configuration for Na | kfupm.edu.sa |

| 0.70SiO₂-0.30Na₂O | O 1s | ~532 (Bridging), ~529 (Non-bridging) | Distinguishes between Si-O-Si and Si-O-Na bonds | kfupm.edu.sa |

| 0.3Na₂O–xFe₂O₃–(0.7 − x)GeO₂ | Fe 3p | - | Analysis reveals chemical states of iron | researchgate.net |

| Salt Deposition Powder | Si 2p | 100.20, 101.40, 102.65, 103.90 | Attributed to silanes and disilicate, with Si-O-Si being the most intense | researchgate.net |

| Salt Deposition Powder | O 1s | 530.80, 532.40, 533.78 | Ascribed to Na-O, Si-O-Si of sodium silicate, and polymethacrylic acid | researchgate.net |

| Soda Lime Silica Glass | Si 2p, C 1s, Ca 2p, O 1s, Na 1s | 103.5, 284.6, 347.3, 533.3, 1071.0 | Confirms elemental composition | researchgate.net |

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface topography, particle morphology, and internal structure of sodium silicate at various scales.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and morphology of sodium silicate. bilecik.edu.tr By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about particle shape, size distribution, and surface texture. youtube.com

SEM studies have shown that pure sodium silicate can aggregate into large clusters, with the size of these clusters becoming smaller at the surface of the sample. researchgate.net When used as a binder for ceramic cores, SEM analysis helps in understanding the distribution and bonding of the silicate within the ceramic matrix. researchgate.net In the context of synthesizing silica nanoparticles from sodium silicate, SEM is crucial for observing the primary particles and determining their size and shape. imim.pl For instance, studies have shown that factors like the concentration of sodium silicate solution, reaction temperature, and stirring speed significantly affect the morphology and size of the resulting silica nanoparticles. imim.pl

SEM has also been employed to study the microstructure of modified sodium silicate compositions. For example, in thermochemically modified silicate-sodium compositions, SEM, in conjunction with other techniques, helps to understand the structural changes and the formation of new crystalline phases. e3s-conferences.org Furthermore, when sodium silicate is used in the formulation of ceramic pastes for 3D printing, SEM is used to observe the morphology and distribution of the different components, including the porous structures of additives like diatomite. mdpi.com

Interactive Data Table: SEM Observations of Sodium Silicate and Related Materials

| Material | Observation | Key Finding | Reference(s) |

| Pure Sodium Silicate (Na₂Si₃O₇) | Aggregates into large pieces; cluster size smaller at the surface. | Provides baseline morphology of the pure compound. | researchgate.net |

| Sodium Silicate/Tungsten Composites | - | Characterizes the morphology of composite materials. | researchgate.net |

| Silica Nanoparticles from Sodium Silicate | Primary particle size ranges from 11 to 105 nm depending on synthesis conditions. | Synthesis parameters control nanoparticle size and distribution. | imim.pl |

| Porous Stone with Lithium Silicate and SiO₂ Nanoparticles | Shows the surface morphology after treatment. | Visualizes the effect of silicate-based consolidants on porous materials. | researchgate.net |

| Ceramic Pastes with Sodium Silicate | Reveals morphology and distribution of components like diatomite. | Important for understanding the microstructure of 3D printed ceramics. | mdpi.com |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. wikipedia.orgmicrobenotes.com It works by scanning a sharp tip at the end of a flexible cantilever over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map. nih.gov

AFM has been used to study the surface of silicate glasses, including those containing sodium. For instance, in-situ AFM studies of glass fracture surfaces have revealed irregular ripple patterns. researchgate.net The dimensions of these ripples can be influenced by the glass composition and the surrounding environment (air or water). researchgate.net For more resistant glasses, the surface pattern is smaller and more stable over time. researchgate.net

The technique is also valuable for quantifying surface roughness. For example, the root-mean-square (rms) surface roughness of bare glass has been measured to be around 0.6 nm, which can increase with annealing. researchgate.net In the context of hydrophobic surfaces, AFM is employed to quantitatively characterize the surface roughness by scanning a specific area and generating representative images. acs.org

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and analyzing nanoparticles of materials like sodium silicate. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, providing information on morphology, crystal structure, and composition at a very high resolution.

TEM is particularly crucial for the characterization of nanoparticles synthesized from sodium silicate. It allows for the direct observation of particle size, shape, and agglomeration state. For example, TEM analysis of colloidal nano-silica has shown spherical and non-agglomerated particles with sizes ranging from 8 to 20 nm. researchgate.net In other synthesis methods, TEM has been used to confirm the size of silica nanoparticles, which can be controlled by varying reaction parameters. mdpi.com

Furthermore, TEM can be employed to study the internal structure of materials where sodium silicate is a component. For instance, in the development of sustainable concrete, TEM can be used to analyze the microstructure and the distribution of nano-silica particles within the cement matrix. researchgate.net

Thermal Analysis for Phase Transitions and Reaction Behavior

Thermal analysis techniques are employed to study the changes in physical and chemical properties of sodium silicate as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. echemi.com This technique is invaluable for understanding the thermal stability, decomposition, and dehydration processes of sodium silicate.

TGA studies of sodium silicate reveal several key thermal events. A significant weight loss is typically observed at lower temperatures (e.g., up to 300-400°C), which is primarily attributed to the loss of adsorbed and bound water. researchgate.netresearchgate.net For instance, sodium metasilicate is known to degrade in the temperature interval of 150-300°C, involving the gradual loss of water molecules. researchgate.net

When sodium silicate is used as a binder, TGA can be used to investigate the curing process. mdpi.com The weight loss profile can be dependent on the heating rate, and the analysis can help in determining the kinetics of the curing reaction. mdpi.com For example, in 3D-printed sand molds using a sodium silicate binder, TGA curves show that a higher heating rate shifts the mass loss to higher temperatures, which is typical for a chemical reaction. mdpi.com

In composite materials, TGA helps to assess the thermal stability. For instance, when sodium silicate is used to treat wood fibers, TGA shows that it can increase the amount of residual char after pyrolysis, indicating its effectiveness as a flame retardant. dtu.dk The thermal behavior of sodium silicate in various formulations, such as in ceramic pastes, can also be characterized by TGA, showing weight loss due to moisture evaporation and decomposition of organic components. mdpi.com

Interactive Data Table: TGA Findings for Sodium Silicate and its Applications

| Sample | Temperature Range (°C) | Observation | Interpretation | Reference(s) |

| Pure Sodium Silicate | 150-300 | Weight loss | Degradation and loss of water molecules from sodium metasilicate. | researchgate.net |

| Sodium Silicate Water Glass | ~400 | Formation of β-Na₂Si₂O₅ crystals | Start of crystallization from the amorphous state. | researchgate.net |

| Sodium Silicate Water Glass | ~600 | Crystallization of cristobalite (SiO₂) | Further phase transformation upon heating. | researchgate.net |

| Sodium Silicate Water Glass | 750 | Formation of Na₆Si₈O₁₉ | Appearance of a new crystalline phase. | researchgate.net |

| 3D-Printed Sand with Sodium Silicate Binder | Varies with heating rate | Weight loss | Curing of the binder, with kinetics dependent on heating rate. | mdpi.com |

| Wood Fibers Treated with Sodium Silicate | Pyrolysis temperatures | Increased residual mass | Indicates flame retardant properties. | dtu.dk |

| Iron-Sodium Disilicate | Elevated temperatures | Decomposition of glass | Reaction to form sodium gas and iron oxides. | osti.gov |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are instrumental in investigating the thermal behavior of sodium silicate, particularly the transformations that occur upon heating. These analyses provide insights into processes like dehydration, glass transition, and crystallization.

Studies on sodium silicate solutions dried to various residual water contents show multiple thermal events upon heating. DSC measurements on dried materials with water content between 12 and 38 mass% reveal distinct thermal events. researchgate.net For materials with water contents between 25 and 35 mass%, DSC graphs show specific steps, with some samples exhibiting a peak around 100°C attributed to absorbed water during storage. akjournals.com In pressure-tight crucibles, which suppress water evaporation, small DSC steps can be detected, whereas strong caloric effects reported in other literature are suppressed. akjournals.com

The thermal analysis of sodium silicate with a high water content (up to ~8 wt%) shows that both the glass transition temperature (Tg) and the foaming temperature decrease as the water content increases. researchgate.net Conversely, the thermal expansion coefficient increases with higher water content. researchgate.net An endothermic peak observed around 115°C in DTA curves is associated with the boiling point of water. mdpi.com For anhydrous sodium silicate, DTA reveals a reversible endotherm at 1082°C, corresponding to its fusion. akjournals.com

When used as a binder, the curing of sodium silicate involves thermal processes. The reaction is often exothermic, as indicated by negative differential voltage values in DTA. mdpi.com In composite materials, such as wood fibers treated with sodium silicate, DSC analysis shows primarily exothermic reactions. woodresearch.sk The addition of sodium silicate to other materials, like chromium(III) oxide and sodium carbonate, results in complex DTA/TG curves with both endothermic regions, due to CO₂ evolution and reactions, and exothermic regions, attributed to oxidation. akjournals.com

The table below summarizes thermal events observed in sodium silicate using DTA and DSC.

| Sample Description | Analytical Method | Observed Thermal Event | Temperature (°C) | Reference |

| Dried Sodium Silicate Solution | DSC | Peak from absorbed water | ~100 | akjournals.com |

| Sodium Silicate Binder | DTA | Endothermic peak (water boiling) | 115 | mdpi.com |

| Na₂O·3SiO₂ Glass with high water | DTA/Dilatometry | Glass Transition (Tg) | Decreases with water content | researchgate.net |

| Na₂O·3SiO₂ Glass with high water | DTA/Dilatometry | Foaming Temperature | Decreases with water content | researchgate.net |

| Anhydrous Sodium Silicate | DTA | Fusion (reversible endotherm) | 1082 | akjournals.com |

| Sodium Chromate & Sodium Silicate | DTA | Polymorphic transition | 414 | akjournals.com |

| Sodium Chromate & Sodium Silicate | DTA | Fusion | 785 | akjournals.com |

Porosity and Surface Area Characterization

The porous nature and surface area of materials derived from sodium silicate precursors, such as silica gels and aerogels, are critical properties determined through gas adsorption techniques.

Nitrogen Adsorption-Desorption Isotherms (BET Method)

The Brunauer-Emmett-Teller (BET) method, which relies on nitrogen adsorption-desorption isotherms measured at 77 K, is a standard technique for determining the specific surface area of porous materials. For materials synthesized from sodium silicate, the shape of the isotherm provides initial information about the pore structure.

Silica aerogels synthesized using sodium silicate as a precursor exhibit Type IV isotherms, which are characteristic of mesoporous materials. worktribe.com This is indicated by an abrupt increase in nitrogen adsorption at a relative pressure (P/P₀) of approximately 0.7, which signifies capillary condensation within uniform mesopores. d-nb.info The successful synthesis of mesoporous materials like MCM-41 from sodium silicate is confirmed by fully reversible nitrogen adsorption-desorption isotherms, indicating an ordered pore system without additional wide mesopores. researchgate.net

The specific surface area of these materials can be significant. For instance, silica aerogels prepared via a novel ambient pressure drying approach can have a surface area of 550 m² g⁻¹. worktribe.com Monolithic aerogels made from a sodium silicate precursor have shown BET surface areas as high as 700 m² g⁻¹. worktribe.com Furthermore, multi-walled carbon nanotube (MWCNT) doped silica aerogels, also from a sodium silicate precursor, have achieved BET surface areas of 706 m²/g. elsevierpure.com In some cases, powders derived from sodium silicate can exhibit specific surface areas up to 590 m²/g. google.com

Pore Size Distribution Analysis

Following the acquisition of adsorption-desorption isotherms, methods like the Barrett-Joyner-Halenda (BJH) analysis are applied to the desorption branch to calculate the pore size distribution. This provides data on the average pore diameter and total pore volume.

For mesoporous silicas synthesized from sodium silicate, the pore size distribution analysis confirms the presence of mesopores. arabjchem.org In MCM-41 materials, narrow pores ranging from 2.5 to 4.3 nm are typically predominant. researchgate.net Silica aerogels derived from sodium silicate have been found to have an average pore diameter of 4.2 nm and a pore volume of 1.2 cm³ g⁻¹. worktribe.com However, modification of these aerogels can lead to a decrease in pore diameter; for example, from 7.6 nm in an unmodified aerogel to 3.9 nm after modification. d-nb.info Layered aerogel structures have shown larger average pore diameters, around 15.6 nm, with a pore volume of 1.6 cm³ g⁻¹. worktribe.com The incorporation of a sodium silicate solution in the fabrication of porous materials from waste glass has been shown to increase pore size and total porosity. cas.cz

The table below presents characteristic porosity and surface area data for materials synthesized using sodium silicate.

| Material | Synthesis Details | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) | Reference |

| Unmodified Silica Aerogel | From sodium silicate | - | 7.6 | - | d-nb.info |

| Modified Silica Aerogel | From sodium silicate | Decreased after modification | 3.9 | Decreased after modification | d-nb.info |

| Spray Dried Powder | From sodium silicate | 590 | 2.2 | 0.33 | google.com |

| Monolithic Aerogel | From sodium silicate | 700 | 4.2 | 1.2 | worktribe.com |

| Layered Aerogel | From sodium silicate | 520 | 15.6 | 1.6 | worktribe.com |

| MWCNT-doped Silica Aerogel | From sodium silicate | 706 | - | - | elsevierpure.com |

| MCM-41 | From sodium silicate | - | 3.14 | - | researchgate.net |

Electrokinetic Properties and Surface Charge Dynamics (Zeta Potential)

Zeta potential measurements are crucial for understanding the stability of colloidal suspensions and the surface charge of particles. The addition of sodium silicate to aqueous systems significantly influences the electrokinetic properties of suspended particles.

The presence of sodium silicate generally leads to a higher negative zeta potential on particle surfaces. cmu.ac.th Studies on minerals like kaolin, sodium feldspar, and quartz show that increasing the pH of the suspension increases the negative charge of the particles. cmu.ac.th The addition of sodium silicate into these suspensions further enhances the negative zeta potential. cmu.ac.th For quartz, which has an isoelectric point (the pH at which zeta potential is zero) around pH 2.1-2.8, the addition of sodium silicate maintains a negative charge across a wide pH range. cmu.ac.th

The kinetics of zeta potential changes are important in gelling systems. In a gelling system of soluble sodium silicate and an ester hardener, the zeta potential values can range from approximately -110 mV to -90 mV. icm.edu.pl The stability of the system is related to these values, with the most stable arrangements observed in systems with zeta potentials from -130 mV to -80 mV. icm.edu.pl The electrokinetic properties of these gelling systems are complex and resemble those of "SiO₂ - electrolyte solutions," where an increase in ionic strength causes a decrease in the absolute value of the zeta potential but does not shift the isoelectric point. icm.edu.pl

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the fundamental properties of molecules and materials.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. fsu.edu It is a powerful tool for predicting various properties of materials, including their structural stability, electronic conductivity, and orbital characteristics. mdpi.com DFT calculations have been successfully applied to study the properties of silicates, including sodium metasilicate (B1246114). researchgate.net

The core principle of DFT is to describe a system in terms of its electron density rather than the complex many-electron wave function. fsu.eduekb.eg This simplification allows for the calculation of the total energy of the system and, consequently, the prediction of stable molecular geometries and electronic configurations. mdpi.com Different approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are used to make these calculations computationally feasible. ekb.eg

In the context of sodium metasilicate (Na₂SiO₃), DFT has been used to determine its optimized crystal structure. For instance, calculations have shown that Na₂SiO₃ crystallizes in an orthorhombic structure with the space group Cmc2₁. researchgate.netresearchgate.net The calculated lattice parameters from DFT studies are in good agreement with experimental data. researchgate.net Furthermore, DFT can be used to analyze the electronic properties, such as the band gap, which for Na₂SiO₃ is predicted to be around 5.36 eV, indicating it is an insulator. researchgate.net The analysis of the density of states reveals the covalent character of the Si-O bonds, arising from the overlap of O 2p and Si 3p orbitals. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are instrumental in predicting spectroscopic parameters, providing a theoretical basis for interpreting experimental spectra.

For silicate (B1173343) species, ab initio calculations have been performed to understand their electronic wavefunctions and to calculate their L₂,₃ X-ray fluorescence spectra. rsc.org These calculations have indicated significant d-orbital involvement in the bonding of silicates. rsc.org The predicted spectra, especially when d orbitals are included in the basis set, show similarity to experimental spectra for silica (B1680970). rsc.org

In the broader context of sodium-containing materials, ab initio calculations have been used to compute the quasiparticle and absorption spectra of sodium clusters, such as the sodium tetramer. nih.gov Furthermore, ab initio methods have been employed to determine the crystal structure of complex sodium-containing silicates, such as sodium stannosilicate, from powder X-ray diffraction data. nih.govresearchgate.net These studies demonstrate the power of ab initio techniques in elucidating the structural and electronic properties that underpin spectroscopic observations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide detailed insights into the dynamic behavior of systems, such as adsorption at interfaces and the evolution of molecular structures. youtube.com

MD simulations are a valuable tool for investigating the adsorption of molecules onto mineral surfaces at an atomic level. researchgate.net These simulations can elucidate the mechanisms of interaction and the structure of the adsorbed layers.

Studies have combined experimental techniques with ab initio molecular dynamics to investigate the synergistic adsorption of sodium metasilicate and sodium carbonate on mineral surfaces like fluorite (CaF₂). nih.gov These simulations revealed that at low concentrations, silica tends to physisorb as a protonated monomer, Si(OH)₄. However, at higher concentrations, polymerized and deprotonated forms become more prevalent. nih.gov The presence of a pre-adsorbed carbonate layer was found to promote the formation of basic forms of silicate monomers and dimers on the surface, even at low silicate concentrations. nih.gov This highlights the significant role of surface chemistry in controlling adsorption processes.

Furthermore, MD simulations have been used to study the adsorption of surfactants on silica surfaces, providing insights into how factors like surface hydroxylation influence the morphology of surfactant aggregates. nih.gov Such studies are crucial for understanding and designing processes where surface modification is important.

MD simulations are instrumental in understanding the structural and dynamic properties of silicate melts and glasses. arxiv.org These simulations can track the movement of individual ions and reveal how the structure of the material evolves over time and with temperature changes. arxiv.orgmdpi.com

For sodium silicate melts, MD simulations have shown that the structure consists of a partially disrupted tetrahedral SiO₄ network with sodium ions distributed throughout. arxiv.org The diffusion of sodium ions is characterized by activated hopping through the relatively static Si-O matrix. arxiv.org The simulations can also provide information on the coordination numbers of different atoms and the distribution of Qⁿ species (silicon tetrahedra with n bridging oxygens). arxiv.org

Classical and ab initio MD simulations have been used to study the structure of sodium silicate glasses. researchgate.net These simulations have shown that the introduction of sodium oxide into the silica network lowers the band gap and has a significant, non-localized effect on the charges of the network atoms. researchgate.net The combination of classical and ab initio MD allows for the study of larger systems and longer timescales while still capturing the essential quantum mechanical effects. researchgate.net

Kinetic and Thermodynamic Modeling of Reactions

Kinetic and thermodynamic modeling are essential for understanding the rates and equilibrium of chemical reactions involving sodium metasilicate.

Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) method, is employed to describe the thermodynamic properties and phase equilibria of multi-component systems. researchgate.net For systems containing sodium oxide (Na₂O), such as the CaO-SiO₂-Na₂O system, thermodynamic models have been developed to predict phase diagrams and the thermodynamic properties of various phases. researchgate.net These models are crucial for understanding the behavior of these materials at high temperatures, for example, in metallurgical slags or glass manufacturing.

Kinetic analysis is used to determine the reaction rates and activation energies of processes involving sodium metasilicate. For instance, the reaction of sodium metasilicate with carbon dioxide has been studied using thermogravimetric analysis. Modeling of the surface reaction and diffusion processes allowed for the estimation of activation energies for CO₂ sorption. Another study focused on the kinetics of the reaction between sodium oxide and silica, revealing a multi-step reaction process. tandfonline.com The kinetics of the reaction between sodium metasilicate and sand have also been investigated using electrochemical methods. researchgate.net

In the context of alkali-activated slag cements, the reaction kinetics of slags activated by sodium metasilicate have been studied using isothermal calorimetry. mdpi.com These studies show that the reaction kinetics are strongly dependent on the concentration of the activator and the chemical composition of the slag. mdpi.com Thermodynamic modeling has also been used in this context to predict the stable phases that form during the reaction. mdpi.com

Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for predicting the reaction pathways and associated energy landscapes of sodium silicate systems. These studies are crucial for understanding mechanisms such as dissolution, polymerization, and diffusion at an atomic level.

Molecular dynamics (MD) simulations offer a dynamic view of reaction pathways. In sodium silicate melts, the diffusion of sodium ions is characterized by activated hopping events through the relatively static Si-O matrix. arxiv.org The elementary steps for this diffusion are linked to the breaking of Na-Na and Si-O bonds. arxiv.org Similarly, at low temperatures, oxygen diffusion also occurs via activated hopping. arxiv.org The pathways for sodium ion migration are influenced by the local environment; long-range diffusion appears correlated with the absence of a neighboring non-bridging oxygen (NBO). researchgate.net These simulations have identified that Na+ ions move from one polyhedron to another within the silicate network. researchgate.net In some systems, diffusion pathways are thought to be realized through Na+ atoms hopping alone in polyhedra around bridging oxygens (BO) and through the cooperative motion of a group of Na+ atoms in polyhedra associated with non-bridging oxygens (NBO) and free oxygens (FO). researchgate.net

Density Functional Theory (DFT) is another key method used to investigate reaction energetics. Studies on the dissolution of silicate units, relevant to geopolymerization, have used DFT to compute the activation energies required for breaking the oxo-bridging bonds. nih.gov These calculations show that breaking the bond to a silicate neighbor has a different activation energy than breaking the bond to an aluminate neighbor, providing fundamental data for predicting dissolution rates. nih.gov The energetics of deprotonation and dimerization reactions, which are fundamental steps in the formation of silicate networks from solution, are also highly dependent on pH, a factor that can be accurately modeled with DFT. rsc.org

Calorimetric measurements combined with analytical techniques have been used to study the reaction kinetics in processes like the formation of geopolymers or ceramics. The introduction of sodium silicate as an additive can introduce distinct reaction pathways, influencing the final mineralogy and densification of the material. researchgate.net

Table 1: Computational Methods and Predicted Phenomena for Sodium Silicate

| Computational Method | System Studied | Predicted Pathway/Phenomenon | Reference |

|---|---|---|---|

| Ab Initio Molecular Orbital | H_6-x_Si_2_O_7_Na_x_ clusters | Weakening of Si-O bonds by Na introduction | acs.org |

| Molecular Dynamics (MD) | Sodium silicate melts | Activated hopping of Na+ and O2- ions | arxiv.org |

| Molecular Dynamics (MD) | Sodium silicate glass (1% soda) | Correlation of Na+ diffusion with NBO proximity | researchgate.net |

| Density Functional Theory (DFT) | Metakaolin dissolution | Activation energies for breaking Si-O-Al vs. Si-O-Si bonds | nih.gov |

| Density Functional Theory (DFT) | Aqueous silicate/aluminosilicate (B74896) | pH-dependent energetics of deprotonation and dimerization | rsc.org |

Computational Approaches to Understand Phase Formation and Stability

Computational methods are instrumental in understanding the formation of various phases of sodium silicate and their relative stability under different conditions. These approaches range from first-principles calculations for crystalline structures to molecular dynamics simulations for glassy and molten states.

First-principles calculations combined with crystal structural prediction methods have been used to explore the Na₂O–SiO₂ system at extreme conditions relevant to the Earth's mantle. aps.orgresearchgate.net These studies have successfully predicted the formation of novel high-pressure phases and stoichiometries, such as Na₆SiO₅, and determined their thermodynamic and dynamical stability over wide pressure (e.g., 66–150 GPa) and temperature (up to 4000 K) ranges. aps.orgresearchgate.net The stability of different phases is often visualized using convex hull diagrams, which plot the formation enthalpies of various compounds at selected pressures to identify the most stable structures. researchgate.net

For crystalline sodium metasilicate (Na₂SiO₃), first-principles calculations based on minimizing the total energy within the local-density approximation have been used to determine its orthorhombic structure (space group Cmc2₁). The resulting structural parameters show excellent agreement with experimental data. researchwithrutgers.commaterialsproject.org

Molecular dynamics (MD) simulations are particularly valuable for studying the formation and structure of amorphous phases like sodium silicate glasses. By simulating the cooling of a melt, researchers can generate realistic glass structures. researchgate.net An optimized MD simulation procedure, including the cooling cycle and force field parameters, has been developed to accurately predict experimental density and the short-range structure of glasses with varying sodium content. researchgate.net Ab initio MD simulations have been used to investigate the surface properties of these glasses, revealing that surfaces have a higher concentration of defects like dangling bonds and two-membered rings compared to the bulk. aps.org Interestingly, increasing the Na₂O concentration was found to reduce the proportion of these structural defects. aps.org

The formation of crystalline zeolite phases from metakaolinite-based geopolymers activated with sodium silicate has also been studied computationally and experimentally. researchgate.net These studies show that the type and amount of crystalline phase formed depend significantly on the Si/Na ratio in the activating solution. When sodium silicate is used as an activator in addition to NaOH, it can suppress the formation of certain crystalline zeolites, which is attributed to a templating function of the silicate units in the solution. researchgate.net

Table 2: Predicted Stable Phases of Sodium Silicates under Various Conditions

| Compound/System | Method | Conditions | Predicted Stable Phase/Structure | Reference |

|---|---|---|---|---|

| Na₂O–SiO₂ System | First-principles, Crystal structure prediction | 66–150 GPa, up to 4000 K | Na₆SiO₅ (P2₁/c) | aps.orgresearchgate.net |

| Na₂O–SiO₂ System | First-principles, Crystal structure prediction | 68 GPa | Na₄SiO₄ (Cmca) | aps.orgresearchgate.net |

| Na₂O–SiO₂ System | First-principles, Crystal structure prediction | 20 GPa | Na₂Si₃O₇ (C2/m) | researchgate.net |

| Na₂SiO₃ | First-principles (LDA) | Standard | Orthorhombic, Cmc2₁ | researchwithrutgers.commaterialsproject.org |

| Metakaolinite + NaOH | XRD, NMR, SEM | 40 °C, Si/Na ratio ≤ 4/4 | Crystalline Zeolite Na-A | researchgate.net |

| Metakaolinite + NaOH/Sodium Silicate | XRD, NMR, SEM | 40 °C | Amorphous geopolymer network | researchgate.net |

Predictive Modeling for Material Design and Property Correlation

Predictive modeling leverages computational data and theoretical principles to establish relationships between the composition, structure, and properties of materials, thereby accelerating the design of new materials with tailored functionalities. For sodium silicates, this includes predicting mechanical properties, transport coefficients, and thermodynamic behavior.

Machine learning (ML) has emerged as a powerful tool for this purpose. By training models on large datasets, often generated through high-throughput MD simulations or compiled from experimental literature, it is possible to predict properties for new compositions without the need for resource-intensive experiments or simulations. pdx.eduresearchgate.net For instance, ML models have been developed to efficiently predict the densities and elastic moduli of SiO₂-based glasses across a complex compositional space with multiple oxide additives. pdx.eduresearchgate.net These models use chemical features as descriptors and can show promising predictive capabilities even for compositions beyond the initial training set. pdx.edu More advanced ML potentials, based on neural network algorithms, can reproduce the potential energy surface with nearly the accuracy of DFT but at a fraction of the computational cost, enabling large-scale simulations of glass structures and properties. acs.org Graph neural networks (GNNs) have also been used to successfully predict the dynamics of sodium ions in silicate glasses based solely on the initial static structure, paving the way for designing glasses with specific ionic conductivities. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models offer another avenue for predictive design. dntb.gov.ua These models establish correlations between structural features and material properties. For example, in sodium phosphosilicate glasses, a quantitative structural model has been developed to predict the speciation of network-forming units as a function of composition. nih.gov This structural model was then used as a basis for a topological constraint model to successfully predict properties like glass transition temperature and hardness. nih.gov

Physicochemical modeling provides a thermodynamic approach to property prediction. A model for sodium silicate melts has been constrained using high-temperature Raman spectroscopy data to provide quantitative estimates of how the distribution of different silicate structural units (Qⁿ species) changes with temperature and composition. researchgate.net

Finally, molecular dynamics simulations are frequently used to establish direct links between atomic structure and macroscopic properties. Simulations of sodium silicate melts and glasses have shown that an emerging prepeak in the static structure factor is a signature of intermediate-range order, specifically the formation of sodium-rich channels. aps.orgnih.gov These channels act as preferential pathways for ion conduction, and this structural insight helps explain the material's diffusion characteristics. aps.orgnih.gov

Table 3: Examples of Predictive Models for Sodium Silicate Properties

| Model Type | Input | Predicted Property | Key Finding/Correlation | Reference |

|---|---|---|---|---|

| Machine Learning (GBM-LASSO) | Glass Chemistry (Oxide %) | Density, Elastic Moduli | Chemical quantities can be used to reliably predict mechanical properties for multi-component glasses. | pdx.eduresearchgate.net |

| Machine Learning (Neural Network Potential) | Atomic positions, DFT energies/forces | Structure, Vibrational Density of States | ML potentials can simulate multicomponent oxide glasses with near ab-initio accuracy. | acs.org |

| Machine Learning (GNN) | Static atomic structure | Na+ ion dynamics (propensity) | Graph-based representations of structure can effectively predict future atomic dynamics. | researchgate.net |

| Topological Constraint Model | Speciation of network units | Glass Transition Temp, Hardness | A temperature-dependent constraint model can predict macroscopic properties from network topology. | nih.gov |

| Physicochemical Model | Temperature, Composition (mol. % Na₂O) | Qⁿ-species distribution | Thermodynamic modeling can quantify structural components in melts. | researchgate.net |

| Molecular Dynamics | Temperature, Density, Composition | Static Structure Factor, Diffusion | A prepeak in the structure factor correlates with Na-rich channels that facilitate ion diffusion. | aps.orgnih.gov |

Reaction Mechanisms and Kinetic Investigations

Dissolution and Hydrolysis Mechanisms in Aqueous Solutions

The dissolution of solid sodium silicate (B1173343) in water is not a simple process of solvation but a complex series of physical and chemical events. bestqihang.com It involves the hydration of sodium ions and the subsequent hydrolysis of the silicate anions, leading to the formation of various silicic acid species. bestqihang.com

Ionic Dissociation and Silicate Speciation

When solid sodium silicate dissolves, sodium ions (Na+) are released into the solution. bestqihang.com The anhydrous form of sodium metasilicate (B1246114) (Na2SiO3) possesses a polymeric chain structure of corner-shared {SiO4} tetrahedra. wikipedia.orgquirkyscience.com In contrast, the hydrated forms, such as the pentahydrate (Na2SiO3·5H2O) and nonahydrate (Na2SiO3·9H2O), contain discrete, approximately tetrahedral anions, specifically SiO2(OH)2^2-. wikipedia.orgquirkyscience.comresearchgate.net

Upon dissolution, these silicate structures break down, and the resulting silicate ions become hydrated. quirkyscience.com The speciation of these silicate ions in the solution is highly dependent on factors such as pH, concentration, and the silica (B1680970) to alkali ratio. nih.gov In highly alkaline solutions, silicate ions exist, but as the pH is lowered to below approximately 10.7, they are converted to silicic acid (Si(OH)4). A variety of silicate species can be present in aqueous solutions, including monomers, dimers, and higher oligomers. nih.govnih.govrsc.org The distribution of these species is dynamic and influenced by the solution's conditions. nih.gov For instance, at a total sodium silicate concentration of 1 M, H2SiO3 is the predominant species at a pH below 7, while HSiO3- and SiO3^2- become more significant at higher pH values. researchgate.net

The dissolution process itself can be described in stages. Initially, water interacts with the solid sodium silicate, leading to the formation of a hydrate (B1144303) on the surface. bestqihang.com The sodium ions, which are not part of the silicate tetrahedral network, have a lower activation energy for dissolution compared to the stronger Si-O bonds within the silicate structure. bestqihang.com This leads to a faster dissolution rate for sodium oxide compared to silica. bestqihang.com An ion exchange between sodium ions and hydrogen ions from water results in an alkaline solution and the formation of a surface layer of silanol (B1196071) groups (Si-OH). bestqihang.com

Hydrolysis and Silicic Acid Formation Pathways

The hydrolysis of silicate ions in aqueous solution leads to the formation of silicic acid. This process is a key step that precedes polymerization and gelation. unm.edu The general reaction can be represented as the neutralization of the alkaline silicate solution with an acid, causing the silicate ions to decompose into silicic acid (Si(OH)4).